

Introduction: The Significance of Glutamate Carboxypeptidase II (GCPII) as a Therapeutic Target

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Compound of Interest

Compound Name: *(S)-2-Aminooctanedioic acid*

Cat. No.: B1673712

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Glutamate Carboxypeptidase II (GCPII), also known as Prostate-Specific Membrane Antigen (PSMA) and N-acetylated- α -linked acidic dipeptidase (NAALADase), is a transmembrane zinc metallopeptidase with multifaceted roles in human physiology and pathology.^{[1][2][3]} In the central nervous system, GCPII is primarily localized on astrocytes where it hydrolyzes the abundant neuropeptide N-acetyl-L-aspartyl-L-glutamate (NAAG) into N-acetylaspartate and glutamate.^{[4][5]} The release of glutamate, a potent excitatory neurotransmitter, implicates GCPII in conditions of glutamate excitotoxicity, such as stroke, traumatic brain injury, and amyotrophic lateral sclerosis (ALS).^{[1][4][6]} Conversely, GCPII is highly overexpressed in prostate cancer, making it a premier target for both imaging and therapeutic intervention in oncology.^[7]

The development of potent and selective GCPII inhibitors is therefore a significant focus of medicinal chemistry. These inhibitors typically mimic the endogenous substrate, NAAG, and are designed to interact with key recognition sites within the enzyme's active site. **(S)-2-Aminooctanedioic acid** represents a fundamental scaffold for a class of these inhibitors, serving as a glutamate analog with an extended lipophilic chain. This guide will provide an in-depth analysis of the structure-activity relationship (SAR) of this class of molecules, using **(S)-2-Aminooctanedioic acid** as a central example to explore how structural modifications influence inhibitory potency against GCPII.

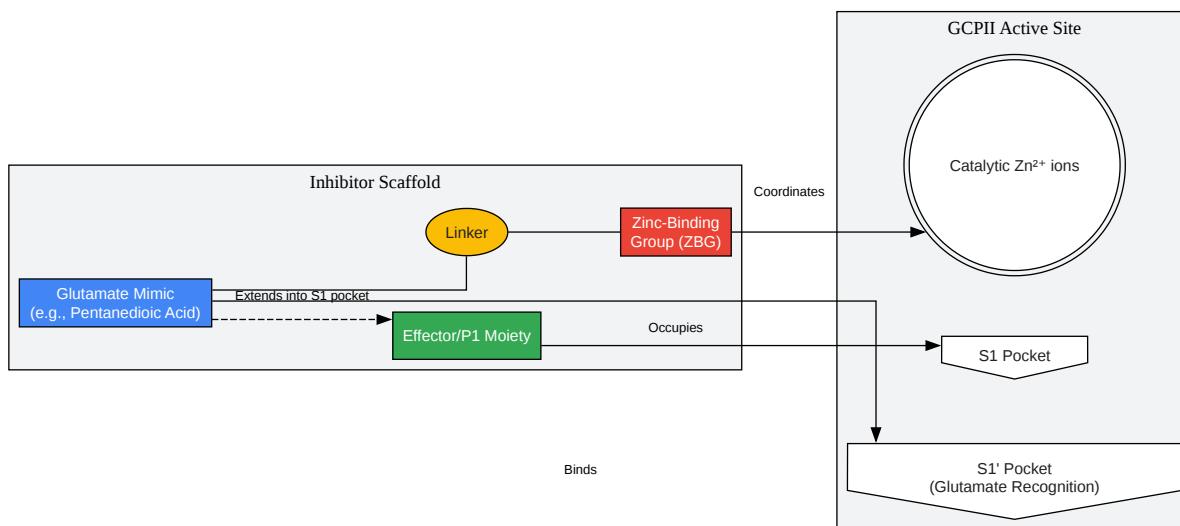
The GCPII Active Site and General Pharmacophore Model

The crystal structure of GCPII reveals a complex active site cavity divided into two main pockets, the S1' and S1 pockets, which accommodate the P1' (glutamate) and P1 (N-acetyl-aspartate) residues of the NAAG substrate, respectively.^{[3][8]} The active site contains two zinc ions that are crucial for catalysis.^[3] Potent inhibitors of GCPII are designed to exploit these features, leading to a general pharmacophore model.

A successful GCPII inhibitor generally requires:

- A Glutamate Mimic: A moiety that fits into the highly specific S1' pocket, which is tailored for the glutamate residue of NAAG. This typically involves a dicarboxylic acid structure, like that found in **(S)-2-Aminooctanedioic acid**.
- A Zinc-Binding Group (ZBG): A functional group capable of coordinating with the catalytic zinc ions in the active site. Common ZBGs include phosphonates, thiols, and ureas.^{[7][9]}
- An Effector Functionality/P1 Moiety: A structural component that occupies the S1 pocket and can be modified to tune the physicochemical properties of the inhibitor, such as lipophilicity and cell permeability.^[7]

The diagram below illustrates this general pharmacophore model.



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Caption: General pharmacophore model for GCPII inhibitors.

Physicochemical Properties and Synthesis of (S)-2-Aminooctanedioic Acid

(S)-2-Aminooctanedioic acid, also known as L- α -Aminosuberic acid, is a dicarboxylic alpha-amino acid.^[10] Its structure consists of an eight-carbon chain with carboxylic acid groups at positions 1 and 8, and an amino group at the alpha-carbon (position 2) with (S)-stereochemistry.

Property	Value	Reference
Molecular Formula	C ₈ H ₁₅ NO ₄	[10]
Molecular Weight	189.21 g/mol	
CAS Number	4254-88-0	[10]
Appearance	White crystalline powder	[10]
Solubility	Soluble in water	[10]

Representative Synthesis

While specific high-yield syntheses for **(S)-2-Aminooctanedioic acid** are not widely published in the context of GCPII inhibition, its synthesis can be achieved through established methods for creating chiral α -amino acids. A common approach is the asymmetric synthesis from a suitable keto-acid precursor or the resolution of a racemic mixture.

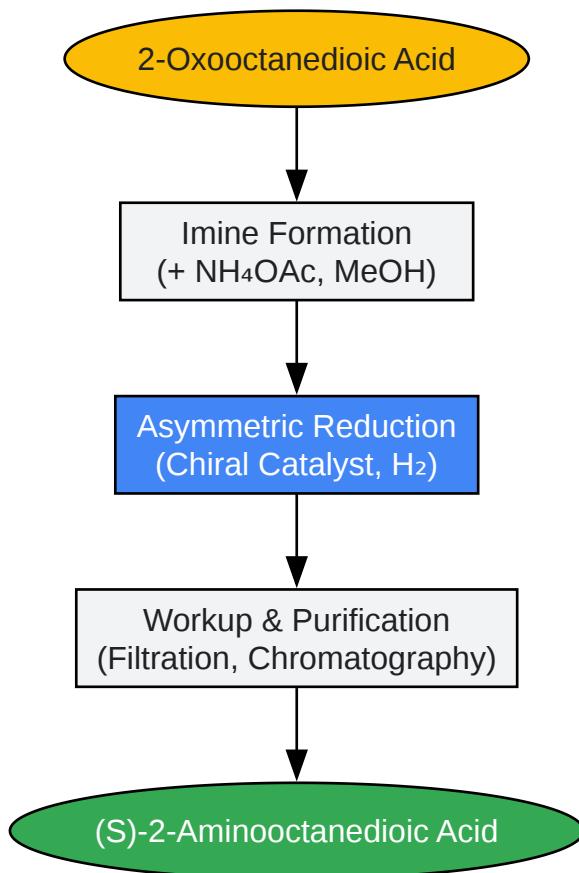
Experimental Protocol: Asymmetric Reductive Amination

This protocol describes a general method for the enantioselective synthesis of α -amino acids, which can be adapted for **(S)-2-Aminooctanedioic acid** starting from 2-oxooctanedioic acid.

- **Imine Formation:** Dissolve 2-oxooctanedioic acid (1 equivalent) and ammonium acetate (1.5 equivalents) in methanol. Stir the mixture at room temperature for 2-4 hours to form the corresponding imine.
- **Asymmetric Reduction:** To the reaction mixture, add a chiral catalyst, such as a BINAP-ruthenium complex (0.01 equivalents).
- **Hydrogenation:** Place the reaction vessel under a hydrogen atmosphere (50-100 psi) and stir vigorously at room temperature for 24-48 hours.
- **Workup:** After the reaction is complete (monitored by TLC or LC-MS), vent the hydrogen and remove the catalyst by filtration through a pad of celite.
- **Purification:** Concentrate the filtrate under reduced pressure. The crude product can be purified by ion-exchange chromatography to yield the desired **(S)-2-Aminooctanedioic**

acid.

The diagram below outlines this synthetic workflow.



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Caption: Workflow for the synthesis of **(S)-2-Aminooctanedioic acid**.

Core Structure-Activity Relationship (SAR) of α -Amino Dicarboxylic Acid Analogs

The SAR for this class of inhibitors is primarily understood by systematically modifying the core structure of an α -amino dicarboxylic acid and observing the impact on inhibitory potency against GCPII.

The α -Amino and α -Carboxyl Groups: The Glutamate Mimic

The α -amino and α -carboxyl groups are critical for activity as they mimic the glutamate moiety of the natural substrate, NAAG. These groups form key interactions within the S1' pocket of GCPII. The carboxyl group forms salt bridges with positively charged residues, while the amino group can participate in hydrogen bonding. The (S)-stereochemistry at the α -carbon is essential for proper orientation and high-affinity binding, mimicking the natural L-glutamate.

The Terminal Carboxylic Acid and the Role of Chain Length

The second carboxylic acid group, located at the terminus of the alkyl chain, is also crucial for binding. The length of the alkyl chain separating the two carboxyl groups significantly influences potency. While pentanedioic acid (glutarate) derivatives are very potent, extending the chain can modulate lipophilicity and interactions within the enzyme's active site channel.

For simple α -amino dicarboxylic acids, there is an optimal chain length for GCPII inhibition. Very short or very long chains can lead to a loss of potency due to suboptimal positioning of the terminal carboxyl group for interaction with key residues, such as an arginine patch in the active site.^[7] **(S)-2-Aminooctanedioic acid**, with its six-carbon linker, represents a longer-chain analog. While specific K_i values for this exact compound are not readily available in the surveyed literature, studies on similar scaffolds suggest that increasing lipophilicity through chain extension can be a viable strategy, provided key interactions are maintained.^[11]

Lipophilicity and Blood-Brain Barrier Penetration

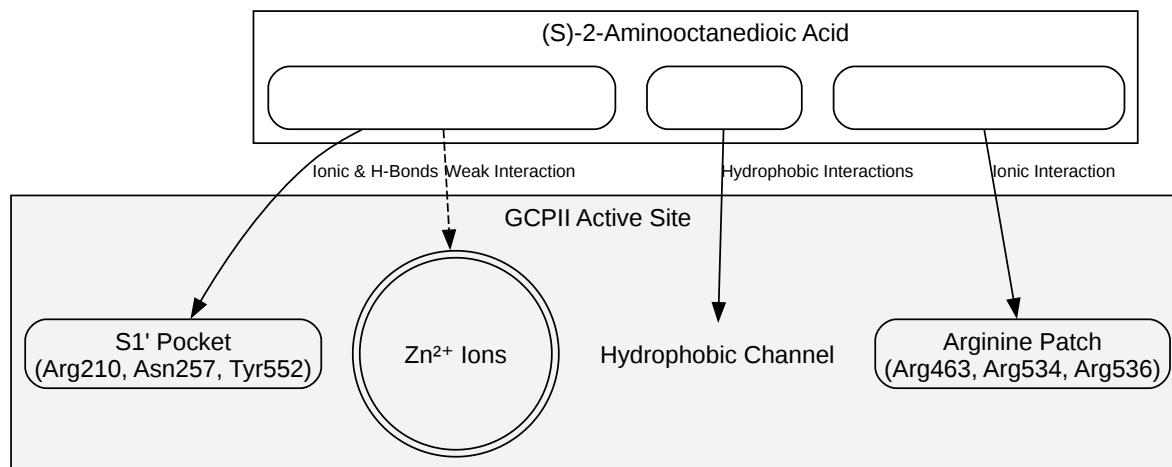
A major challenge in developing GCPII inhibitors for neurological disorders is achieving sufficient blood-brain barrier (BBB) penetration.^{[1][11]} Highly polar molecules, such as those with multiple carboxyl groups, are generally BBB-impermeable. The alkyl chain of **(S)-2-Aminooctanedioic acid** increases its lipophilicity compared to shorter-chain dicarboxylic acids like glutamate. This is a key consideration in drug design, as balancing potency with the ability to cross the BBB is critical for therapeutic efficacy in the CNS. Further modifications, such as creating prodrugs by masking the carboxylic acid groups, are often employed to enhance oral bioavailability and brain penetration.^[1]

Binding Interactions within the GCPII Active Site

Based on crystal structures of GCPII with various inhibitors, we can predict the binding mode of **(S)-2-Aminooctanedioic acid**.^{[6][7][9]}

- **S1' Pocket:** The α -amino and α -carboxyl groups will anchor the molecule in the S1' pocket, forming ionic and hydrogen bonds with residues such as Arg210, Asn257, and Tyr552.
- **Catalytic Zinc Ions:** The α -carboxyl group is positioned to interact with the catalytic zinc ions, although it is not a strong zinc-binding group itself. More potent inhibitors typically incorporate a dedicated ZBG.
- **Active Site Channel:** The hexyl chain of the octanedioic acid backbone would extend into the active site channel, making hydrophobic interactions with residues lining this tunnel.
- **Arginine Patch:** The terminal carboxyl group is positioned to interact with a patch of positively charged arginine residues (Arg463, Arg534, Arg536) located further down the active site funnel.^[7]

The following diagram illustrates the proposed binding mode.



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Caption: Proposed binding mode of **(S)-2-Aminooctanedioic acid** in GCPII.

Experimental Protocol: GCPII Inhibition Assay

To determine the inhibitory potency (IC_{50} or K_i) of compounds like **(S)-2-Aminooctanedioic acid**, a robust bioassay is required. The radioenzymatic assay using 3H -labeled NAAG is a gold standard method.[12][13]

Protocol: Radioenzymatic GCPII Inhibition Assay

- Enzyme Preparation: Use recombinant human GCPII or a lysate from GCPII-expressing cells.
- Reaction Mixture: In a 96-well plate, prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- Inhibitor Incubation: Add varying concentrations of the test inhibitor (e.g., **(S)-2-Aminooctanedioic acid**) to the wells. Include a positive control (a known potent inhibitor like 2-PMPA) and a negative control (vehicle).
- Enzyme Addition: Add the GCPII enzyme preparation to each well and pre-incubate for 10-15 minutes at 37°C.
- Initiate Reaction: Start the enzymatic reaction by adding the substrate, $[^3H]$ NAAG, to each well.
- Incubation: Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes) during which the reaction proceeds linearly.
- Stop Reaction: Terminate the reaction by adding an acidic stop solution (e.g., 1 M formic acid).
- Separation: Separate the product, $[^3H]$ glutamate, from the unreacted substrate, $[^3H]$ NAAG. This is typically done using anion-exchange chromatography (e.g., Dowex columns).
- Quantification: Elute the $[^3H]$ glutamate and quantify the amount of radioactivity using a liquid scintillation counter.

- Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the control. Determine the IC_{50} value by fitting the data to a dose-response curve.

Conclusion and Future Directions

(S)-2-Aminooctanedioic acid serves as a valuable scaffold in the exploration of the structure-activity relationships of GCPII inhibitors. Its structure embodies the essential glutamate-mimicking pharmacophore while introducing an extended alkyl chain that can be exploited to modulate physicochemical properties. The key SAR insights for this class of compounds are:

- The α -amino and α -carboxyl groups with (S)-stereochemistry are indispensable for high-affinity binding in the S1' pocket.
- The length of the dicarboxylic acid chain is a critical determinant of potency, influencing the positioning of the terminal carboxyl group for key interactions.
- Increasing the lipophilicity via the alkyl chain is a potential strategy to improve pharmacokinetic properties, particularly for CNS-targeted inhibitors, but must be balanced with maintaining inhibitory activity.

Future research in this area will likely focus on leveraging the octanedioic acid backbone as a platform for more complex designs. This could involve introducing functional groups onto the alkyl chain to form additional interactions within the active site channel or attaching more potent zinc-binding groups to create highly effective and selective GCPII inhibitors with tailored properties for either neurological or oncological applications.

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